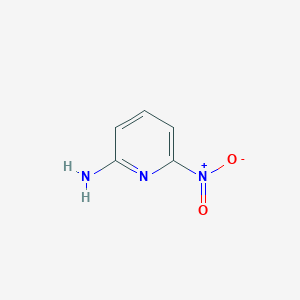

6-Nitropyridin-2-amine

Übersicht

Beschreibung

6-Nitropyridin-2-amine is a nitropyridine derivative, a class of compounds known for their diverse applications in organic synthesis and material science. Its synthesis and properties are of interest in various fields of chemistry.

Synthesis Analysis

Molecular Structure Analysis

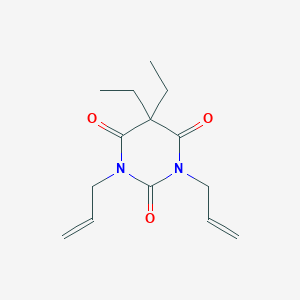

The molecular structure of 6-Nitropyridin-2-amine derivatives shows characteristic differences in the 1H-NMR spectra compared with the unsubstituted parent compound. These differences help in determining structure-conformation relationships (S. Schmid et al., 2005).

Chemical Reactions and Properties

6-Nitropyridin-2-amine undergoes various chemical reactions, such as vicarious nucleophilic substitution, which aminates nitropyridine compounds in specific positions (J. Bakke et al., 2001). Additionally, nitrostyrenes react with 2-aminopyridines in a regioselective Mannich addition, followed by oxidative amination (Kamarul Monir et al., 2015).

Physical Properties Analysis

The synthesis of derivatives often leads to compounds with different physical properties. For example, the X-ray crystallographic data of 2,6-bis-anilino-3-nitropyridines derivatives help in understanding their conformational properties and physical characteristics (S. Schmid et al., 2005).

Chemical Properties Analysis

6-Nitropyridin-2-amine derivatives exhibit various chemical properties based on their structural modifications. For instance, the introduction of alkyl or acyl groups at anilino nitrogen atoms in 2,6-bis-anilino-3-nitropyridines influences their chemical behavior (S. Schmid et al., 2005).

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

- Field : Medicinal Chemistry .

- Application : 6-Nitropyridin-2-amine is used in the synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives . These compounds have shown potential therapeutic significance due to their structural resemblance with purines .

- Method : The reduction of 6-methoxy-3-nitropyridin-2-amine was achieved catalytically using Pd/C as a catalyst under hydrogen gas to give the compound 6-methoxypyridine-2,3-diamine .

- Results : The synthesized compounds are known to play a crucial role in numerous disease conditions. They have shown medicinal potential as GABA A receptor positive allosteric modulators .

Organic Electronics

- Field : Organic Electronics .

- Application : 6-Nitropyridin-2-amine is used in the synthesis of organic semiconductors for OLED applications .

- Method : The effects of molecular structure on the opto-electronic properties for OLED applications were explored based on TD-DFT and Marcus theories .

- Results : The compounds exhibit obvious advantages for OLEDs in terms of calculated opto-electronic and charge transport properties such as better absorption and emission parameters, lower energy gaps and reorganisation energies and higher charge mobility .

Agrochemicals and Dyestuffs

- Field : Agrochemicals and Dyestuffs .

- Application : 6-Nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuffs .

- Method : Specific methods of application or experimental procedures were not provided .

- Results : Specific results or outcomes were not provided .

Synthesis of 2-Amino-6-chloro-3-nitropyridine

- Field : Organic Synthesis .

- Application : 6-Nitropyridin-2-amine is used in the synthesis of 2-Amino-6-chloro-3-nitropyridine . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

- Method : Specific methods of application or experimental procedures were not provided .

- Results : Specific results or outcomes were not provided .

Synthesis of Pyrene and Anthracene Derivatives

- Field : Organic Electronics .

- Application : 6-Nitropyridin-2-amine is used in the synthesis of pyrene and anthracene derivatives for OLED applications .

- Method : Three organic semiconductors such as 9-[(5-nitropyridin-2-aminoethyl)iminiomethyl]-anthracene (a), N′-((pyren-4-yl)methylene)isonicotinohydrazide (b), and novel organic semiconductor N-(2-((pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine © were prepared .

- Results : The compounds exhibit obvious advantages for OLEDs in terms of calculated opto-electronic and charge transport properties such as better absorption and emission parameters, lower energy gaps and reorganisation energies, and higher charge mobility .

Synthesis of 2,4-Dichloro Compound

- Field : Organic Synthesis .

- Application : 6-Nitropyridin-2-amine is used in the synthesis of 2,4-dichloro compound . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

- Method : Specific methods of application or experimental procedures were not provided .

- Results : Specific results or outcomes were not provided .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAGBGSWLILKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376538 | |

| Record name | 6-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitropyridin-2-amine | |

CAS RN |

14916-63-3 | |

| Record name | 6-Nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)